molecular formula C8H10N6O2 B1426590 N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine CAS No. 1352999-08-6

N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine

Cat. No. B1426590
M. Wt: 222.2 g/mol
InChI Key: BKRYCFFEKPTADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine, commonly known as mGluR5 antagonist, is a chemical compound that has gained significant attention in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have potential therapeutic applications in various neurological disorders.

Safety And Hazards

The safety and hazards associated with triazolopyrimidines can vary greatly depending on the exact compound. Some triazolopyrimidines have been found to exhibit cytotoxic activities against certain cell lines2.


Future Directions

Given the wide range of biological activities exhibited by triazolopyrimidines, they continue to be a focus of research for the development of new therapeutic agents1.


Please note that this information is general and may not apply specifically to “N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine”. For more specific information, further research would be needed.


properties

IUPAC Name

2-[methyl-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O2/c1-13(3-5(15)16)7-6-8(10-4-9-7)14(2)12-11-6/h4H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRYCFFEKPTADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N(C)CC(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine
Reactant of Route 2
N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine
Reactant of Route 3
N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine
Reactant of Route 4
N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine
Reactant of Route 5
Reactant of Route 5
N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine
Reactant of Route 6
Reactant of Route 6
N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.